3-methylphenyl thiophene-2-carboxylate
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Overview
Description
3-methylphenyl thiophene-2-carboxylate is an organic compound with the molecular formula C12H10O2S and a molecular weight of 218.272 . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The esterification of 2-thiophenecarboxylic acid with 3-methylphenol results in the formation of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylphenyl thiophene-2-carboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 3-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction is performed under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-methylphenyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-methylphenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of 3-methylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: Another derivative of thiophene with similar chemical properties.
2-Thiophenecarboxylic acid, 2-methylphenyl ester: A closely related compound with a different substitution pattern on the aromatic ring.
Uniqueness
3-methylphenyl thiophene-2-carboxylate is unique due to its specific ester linkage and substitution pattern, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
38281-69-5 |
---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27g/mol |
IUPAC Name |
(3-methylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O2S/c1-9-4-2-5-10(8-9)14-12(13)11-6-3-7-15-11/h2-8H,1H3 |
InChI Key |
KBQQRBXIAWUSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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